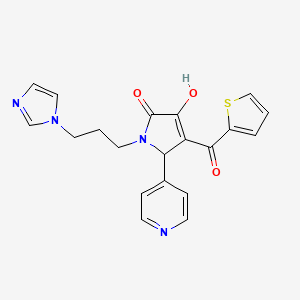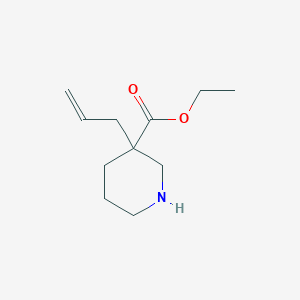
2-(4-Methoxybenzyloxy)-3-bromopyridine
Übersicht
Beschreibung
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is a chemical compound that is used in organic synthesis . It is related to “2-(4-Methoxybenzyloxy)phenylboronic acid”, which has a molecular formula of CHBO, an average mass of 258.078 Da, and a monoisotopic mass of 258.106354 Da .
Synthesis Analysis
This compound can be used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is part of the Dudley Reagents developed by Dudley and coworkers . The synthesis involves the use of benzyloxypyridinium triflate, prepared in two steps from 2-chloropyridine . A variety of alcohols are protected under these reaction conditions .Chemical Reactions Analysis
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is used in the protection of alcohols and carboxylic acids . The reaction involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Curcumin Analogs
2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of novel curcumin analogs . For instance, a compound named 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyridine was the most efficient step .
p-Methoxybenzylation of Hydroxy Groups
This compound reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions . This process is known as p-methoxybenzylation of hydroxy groups .
Synthesis of PMB Ethers
2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of PMB ethers . These ethers are prepared by the reaction of this compound with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate .
4. Use in Multistep Syntheses of Complex Molecules In multistep syntheses of complex molecules such as natural products, 2-(4-Methoxybenzyloxy)-3-bromopyridine is used for selective protection of certain hydroxy groups . This compound allows for differentiation of a certain hydroxy group from other hydroxy groups within the same molecule .
5. Preparation of Stable and Practically-Useful p-Methoxybenzylating Reagent 2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the preparation of a stable and practically-useful p-methoxybenzylating reagent . This reagent is used for p-methoxybenzylation of alcohols, giving PMB ethers in high yields under mild conditions .
Wirkmechanismus
The mechanism of action involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex . Remaining cation reacts with excess Et3N before it can react with other functionalities present in the molecule and or before it can react with water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGFUDGYHNORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxy)-3-bromopyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

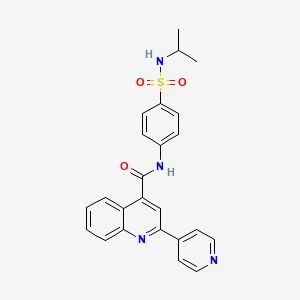
![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)
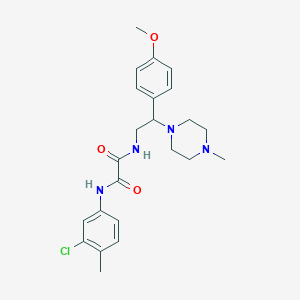
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
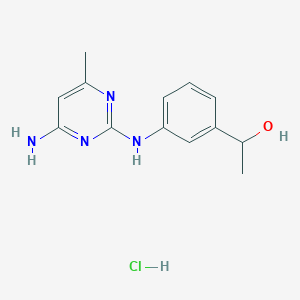
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
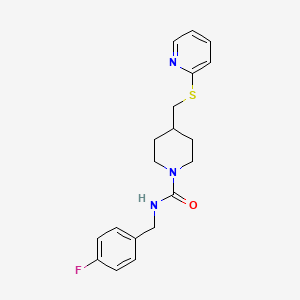
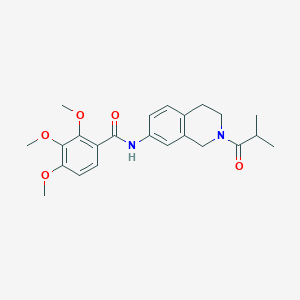
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)
